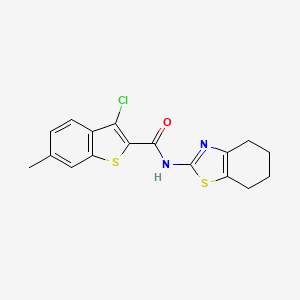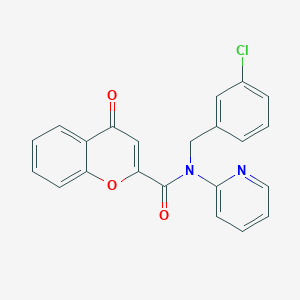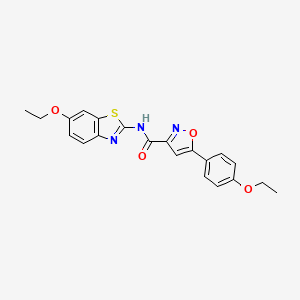![molecular formula C24H28N4O4S B11357324 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11357324.png)
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known by its IUPAC name N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide , is a synthetic organic compound. Its molecular formula is C₁₄H₂₀N₂O₃S, and it has a molecular weight of 296.39 g/mol . This compound features an interesting combination of functional groups, including a sulfonamide, an oxadiazole, and a piperidine moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One common approach involves the condensation of 4-(4-methylpiperidin-1-yl)aniline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction proceeds under appropriate conditions to form the target compound .
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction processes.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond is possible.
Reagents: Common reagents include acid chlorides, bases, and oxidizing agents.
Major Products: The primary product is the target compound itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity .
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its functional groups make it interesting for material design.
Mechanism of Action
The precise mechanism of action remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique, other related compounds include:
4-(4-Methylpiperidin-1-yl)aniline: A structurally similar compound .
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide: Another derivative .
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-18-14-16-28(17-15-18)33(30,31)21-12-10-20(11-13-21)25-22(29)8-5-9-23-26-24(27-32-23)19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,25,29) |
InChI Key |
DZJGVISHVLEYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide](/img/structure/B11357248.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11357256.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide](/img/structure/B11357258.png)

![2-(2-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11357268.png)

![2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11357285.png)
![Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11357287.png)

![Methyl 5'-{[(4-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11357294.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11357296.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11357312.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11357317.png)
